molecular formula C16H16IN5 B14221329 3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596824-44-1

3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14221329
CAS No.: 596824-44-1
M. Wt: 405.24 g/mol
InChI Key: RTCPMOJOFQRALO-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a triazolopyridazine core, which is known for its versatility in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its iodophenyl group, in particular, allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

596824-44-1

Molecular Formula

C16H16IN5

Molecular Weight

405.24 g/mol

IUPAC Name

3-(3-iodophenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16IN5/c17-13-6-4-5-12(11-13)16-19-18-14-7-8-15(20-22(14)16)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2

InChI Key

RTCPMOJOFQRALO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)I)C=C2

Origin of Product

United States

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